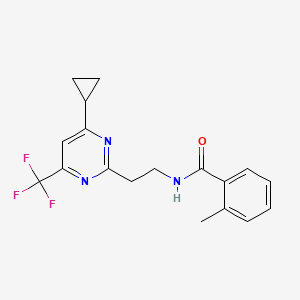
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, an ethoxy group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step often involves the synthesis of the pyrimidine ring. This can be achieved through the reaction of ethyl acetoacetate with guanidine in the presence of a base, such as sodium ethoxide, to form 6-ethoxy-2-methylpyrimidine.
Amination: The next step involves the introduction of the amino group to the pyrimidine ring. This can be done by reacting 6-ethoxy-2-methylpyrimidine with an appropriate amine under suitable conditions.
Coupling with Benzoyl Chloride: The final step involves the coupling of the aminated pyrimidine with 4-(trifluoromethyl)benzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield ethyl aldehyde or ethyl carboxylic acid, while reduction of the carbonyl group in the benzamide moiety can produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways. It can serve as a tool compound to elucidate the mechanisms of action of related molecules.
Materials Science: Due to its structural properties, the compound is explored for use in the development of advanced materials, such as organic semiconductors and polymers.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, aiming to optimize its efficacy and safety profile for potential therapeutic use.
Wirkmechanismus
The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethyl group.
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-nitrobenzamide: Features a nitro group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c1-3-30-19-12-18(25-13(2)26-19)27-16-8-10-17(11-9-16)28-20(29)14-4-6-15(7-5-14)21(22,23)24/h4-12H,3H2,1-2H3,(H,28,29)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMYZVROWFWVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2666697.png)

![N-[2-(5,7-Dimethyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2666700.png)

![N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2666708.png)




![3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2666713.png)
![N-(4-acetylphenyl)-7-chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2666714.png)
![5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B2666715.png)
